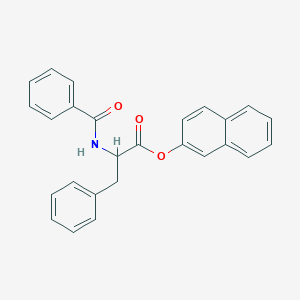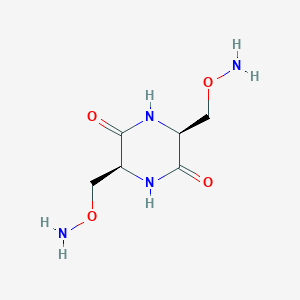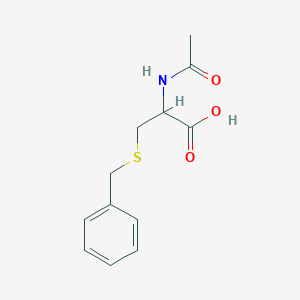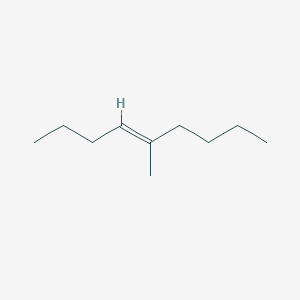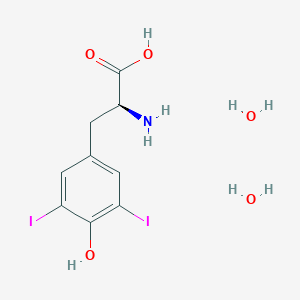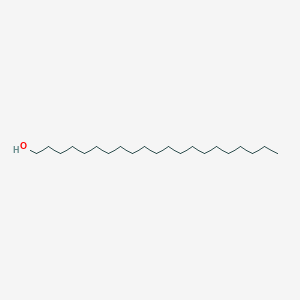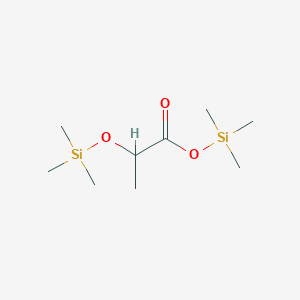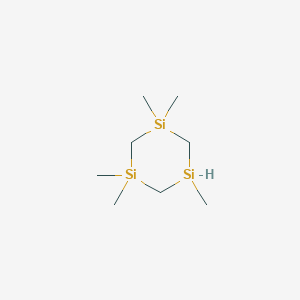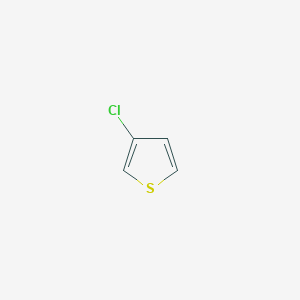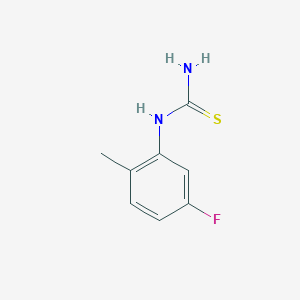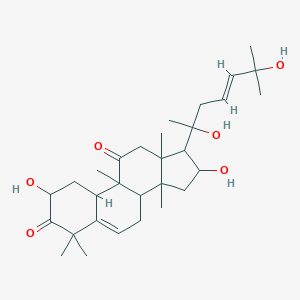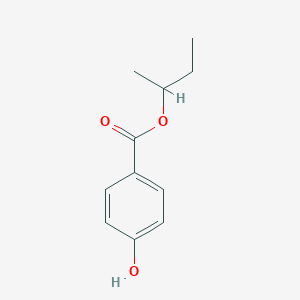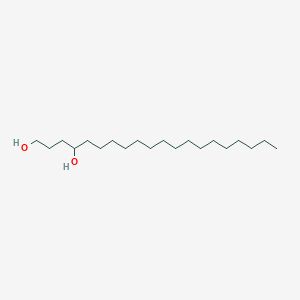
1,4-Icosanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Icosanediol, also known as icosane-1,4-diol, is a chemical compound with the molecular formula C20H42O2. It is a white, crystalline substance with a melting point of 54-56°C and a boiling point of 338°C. This compound has a wide range of applications in various fields, including medicine, cosmetics, and materials science.
作用机制
The mechanism of action of 1,4-icosanediol is not fully understood. However, it is believed to interact with the cell membrane, altering its fluidity and permeability. This may lead to changes in cellular functions, such as ion transport and signal transduction.
生化和生理效应
1,4-Icosanediol has been shown to have a range of biochemical and physiological effects. It has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro.
实验室实验的优点和局限性
One of the main advantages of using 1,4-icosanediol in lab experiments is its biocompatibility. It has low toxicity and is biodegradable, making it a suitable candidate for biomedical applications. However, its low solubility in water can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research on 1,4-icosanediol. One area of interest is the development of new synthetic routes for this compound, which could lead to improved yields and lower costs. Another area of interest is the investigation of its potential applications in drug delivery and tissue engineering. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential as an antimicrobial and anti-inflammatory agent.
合成方法
The synthesis of 1,4-icosanediol can be achieved through several methods, including the reduction of icosanedione, the catalytic hydrogenation of icosanedial, and the hydrolysis of icosanoyl chloride. The most commonly used method is the reduction of icosanedione using sodium borohydride or lithium aluminum hydride as a reducing agent.
科学研究应用
1,4-Icosanediol has been extensively studied for its various scientific research applications. It has been used in the synthesis of biodegradable polymers, which have potential applications in drug delivery and tissue engineering. It has also been used as a building block for the synthesis of surfactants, which have applications in the cosmetics and personal care industries.
属性
CAS 编号 |
16274-31-0 |
|---|---|
产品名称 |
1,4-Icosanediol |
分子式 |
C20H42O2 |
分子量 |
314.5 g/mol |
IUPAC 名称 |
icosane-1,4-diol |
InChI |
InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20(22)18-16-19-21/h20-22H,2-19H2,1H3 |
InChI 键 |
RAZKJGDSGFGVPZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
规范 SMILES |
CCCCCCCCCCCCCCCCC(CCCO)O |
同义词 |
1,4-Icosanediol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



